Europium perchlorate

Vue d'ensemble

Description

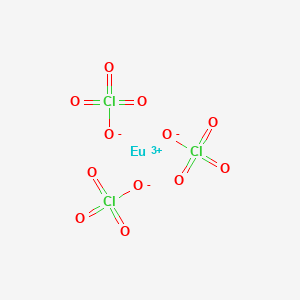

Europium perchlorate is a chemical compound consisting of europium, a rare earth element, and perchlorate ions. It is commonly represented by the chemical formula Eu(ClO₄)₃. This compound is known for its luminescent properties, making it valuable in various scientific and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Europium perchlorate can be synthesized by reacting europium oxide (Eu₂O₃) with perchloric acid (HClO₄). The reaction typically occurs in an aqueous solution and involves the following steps:

- Dissolution of europium oxide in perchloric acid.

- Evaporation of the solvent to obtain this compound crystals.

Industrial Production Methods: In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The resulting this compound is often used in the production of luminescent materials and other specialized applications .

Analyse Des Réactions Chimiques

Types of Reactions: Europium perchlorate undergoes various chemical reactions, including:

Oxidation: this compound can act as an oxidizing agent in certain reactions.

Reduction: It can be reduced to europium chloride (EuCl₃) under specific conditions.

Complexation: this compound readily forms complexes with various ligands, such as ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA).

Common Reagents and Conditions:

Oxidation: Reactions with reducing agents like hydrogen gas (H₂) or metals.

Reduction: Reactions with strong reducing agents like sodium borohydride (NaBH₄).

Complexation: Reactions with chelating agents in aqueous solutions.

Major Products Formed:

Oxidation: Formation of europium oxide (Eu₂O₃).

Reduction: Formation of europium chloride (EuCl₃).

Complexation: Formation of europium-EDTA or europium-DTPA complexes

Applications De Recherche Scientifique

Luminescence and Optical Applications

Europium is well-known for its luminescent properties, making europium perchlorate valuable in optical applications:

- Fluorescence Studies : Research indicates that europium(III) perchlorate exhibits strong fluorescence when complexed with organic ligands. The absorption and fluorescence spectra of europium ions in aqueous solutions demonstrate a significant increase in fluorescence intensity due to chelation effects, which enhance the crystal field splitting and alter the symmetry of the europium species in solution .

- Nanoparticle Development : Recent studies have focused on synthesizing luminescent nanoparticles using this compound. For instance, the development of SiO2@Eu(MABA-Si) nanoparticles showcases the potential for applications in biolabeling and imaging due to their high luminescence efficiency .

Environmental Applications

This compound plays a role in environmental chemistry, particularly in studying heavy metal ion interactions:

- Sorption Studies : The sorption behavior of europium(III) ions on polymeric silica has been investigated under various conditions. Results indicate that the sorption efficiency increases with ionic strength, suggesting potential applications in water treatment processes where removal of radioactive or heavy metal ions is necessary .

- Complexation with Silicates : The interaction of europium ions with silicate polymers has shown that europium binds more strongly than other cations like cesium and copper. This property can be exploited for developing materials that sequester heavy metals from contaminated water sources .

Material Science and Synthesis

In material science, this compound is utilized for synthesizing advanced materials:

- Synthesis of Luminescent Materials : this compound is often used as a precursor for creating luminescent materials that can be applied in LEDs and phosphors. Its ability to form stable complexes allows for the development of materials with tailored optical properties .

- Coating Technologies : The synthesis of coatings incorporating this compound has been explored, enhancing the luminescent properties of surfaces used in various applications such as sensors and display technologies .

Case Study 1: Fluorescence Enhancement

A study demonstrated that by complexing this compound with strong chelating agents, researchers achieved a hundredfold increase in fluorescence intensity. This enhancement was attributed to changes in the local environment around the europium ion, indicating its potential use in developing sensitive fluorescent probes for biological applications .

Case Study 2: Water Treatment

Research on the sorption characteristics of europium(III) ions on polymeric silica revealed that at specific pH levels, sorption rates could reach up to 93%. This finding suggests practical applications in designing filtration systems aimed at removing toxic metals from industrial wastewater .

Data Summary Table

Mécanisme D'action

The mechanism of action of europium perchlorate primarily involves its luminescent properties. When excited by ultraviolet or visible light, europium ions emit light at specific wavelengths, resulting in luminescence. This property is exploited in various applications, such as biological imaging and luminescent materials. The molecular targets and pathways involved include the interaction of europium ions with surrounding ligands and the transfer of energy from the ligands to the europium ions .

Comparaison Avec Des Composés Similaires

Europium chloride (EuCl₃): Similar luminescent properties but different chemical reactivity.

Europium nitrate (Eu(NO₃)₃): Used in similar applications but has different solubility and stability characteristics.

Europium acetate (Eu(CH₃COO)₃): Another luminescent compound with distinct chemical properties.

Uniqueness of Europium Perchlorate: this compound is unique due to its strong oxidizing properties and its ability to form stable complexes with various ligands. These characteristics make it particularly valuable in applications requiring high luminescence and stability .

Activité Biologique

Europium perchlorate (Eu(ClO₄)₃) is a rare-earth metal compound that has garnered interest in various scientific fields, particularly in biomedicine and environmental science. This article explores the biological activity of this compound, focusing on its effects on cellular processes, potential therapeutic applications, and environmental impacts.

Overview of this compound

This compound is a coordination compound of europium, a lanthanide element known for its luminescent properties. The compound is typically synthesized by dissolving europium oxide in perchloric acid, resulting in a highly soluble salt that can be used in various experimental applications .

1. Biocompatibility and Toxicity

Recent studies highlight the low toxicity and good biocompatibility of europium compounds, making them suitable for biomedical applications. Europium ions have been shown to enhance the properties of biomaterials, promoting osteogenesis (bone formation), angiogenesis (formation of new blood vessels), and neuritogenesis (growth of nerve fibers) when incorporated into scaffolds for tissue engineering .

Table 1: Summary of Biological Effects of Europium Compounds

The biological activity of this compound is primarily attributed to its interaction with cellular signaling pathways. For instance, europium ions can activate the nitric oxide (NO) signaling pathway, which is crucial for endothelial cell proliferation and migration. This effect has been demonstrated in various in vitro studies using human umbilical vein endothelial cells (HUVECs) .

Case Study 1: Tissue Regeneration

A study investigated the impact of europium-doped biomaterials on tissue regeneration. In vivo experiments showed that these materials significantly promoted healing in wound models, enhancing skin regeneration and reducing scar formation. The incorporation of europium ions into polycaprolactone (PCL) scaffolds resulted in improved vascularization and integration with surrounding tissues .

Case Study 2: Environmental Impact on Plants

Research also explored the effects of europium on plant biology, particularly focusing on barley (Hordeum vulgare). The study found that exposure to europium reduced photosynthetic efficiency and inhibited Rubisco activity, leading to decreased growth rates under elevated CO₂ conditions. This suggests that while europium has beneficial applications in medicine, its environmental presence could negatively affect plant health .

Safety and Regulatory Considerations

Despite its potential benefits, safety assessments are crucial due to the presence of perchlorate ions, which have been associated with thyroid dysfunction and other health issues. Regulatory bodies have established guidelines for exposure limits to perchlorates in food and the environment. The European Food Safety Authority (EFSA) has conducted dietary exposure assessments to monitor perchlorate levels across various populations .

Propriétés

IUPAC Name |

europium(3+);triperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.Eu/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBBDPJZIDRZFY-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Eu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Eu(ClO4)3, Cl3EuO12 | |

| Record name | Europium(III) perchlorate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/w/index.php?title=Europium(III)_perchlorate&action=edit&redlink=1 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13537-22-9 | |

| Record name | Europium(3+) perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013537229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Europium(3+) perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.